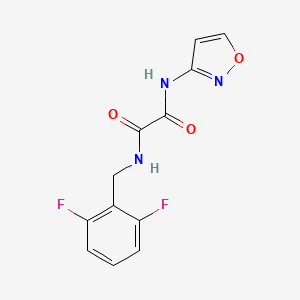![molecular formula C16H22N2O2S B2358561 N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide CAS No. 1796943-32-2](/img/structure/B2358561.png)
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide, also known as sulforaphane nitrile (SFN), is a compound derived from glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, cauliflower, and kale. SFN has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
SFN exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms is the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification genes. SFN also inhibits the activity of histone deacetylases, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects
SFN has been shown to have a range of biochemical and physiological effects. It has been shown to induce phase II detoxification enzymes, increase glutathione levels, and reduce oxidative stress. SFN has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, SFN has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of SFN in lab experiments is its availability and cost-effectiveness. SFN can be easily synthesized from glucoraphanin, which is abundantly found in cruciferous vegetables. Additionally, SFN has a relatively low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of SFN is its instability in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for SFN research. One area of interest is the development of SFN-based therapies for cancer and other diseases. Researchers are also exploring the use of SFN as a dietary supplement for its potential health benefits. Additionally, studies are being conducted to investigate the synergistic effects of SFN with other compounds, such as curcumin and resveratrol. Finally, researchers are exploring novel methods for improving the bioavailability and stability of SFN in aqueous solutions.
Conclusion
In conclusion, SFN is a promising compound with potential therapeutic applications in various diseases. Its availability, cost-effectiveness, and low toxicity profile make it an attractive compound for lab experiments. SFN's mechanisms of action, biochemical and physiological effects, and future directions for research make it a fascinating area of study for the scientific community.
Synthesis Methods
The synthesis of SFN involves the hydrolysis of glucoraphanin, which leads to the formation of N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide. The N-[(4-tert-butylphenyl)(cyano)methyl]-3-methanesulfinylpropanamide is then converted to SFN by reacting with potassium cyanide in the presence of methanesulfinic acid. The resulting compound is purified through column chromatography, yielding a white solid with a melting point of 105-106°C.
Scientific Research Applications
SFN has been extensively studied for its therapeutic potential in various diseases. Studies have shown that SFN exhibits anticancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines. SFN has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
properties
IUPAC Name |
N-[(4-tert-butylphenyl)-cyanomethyl]-3-methylsulfinylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-16(2,3)13-7-5-12(6-8-13)14(11-17)18-15(19)9-10-21(4)20/h5-8,14H,9-10H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXUEMXNCYBQKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)CCS(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

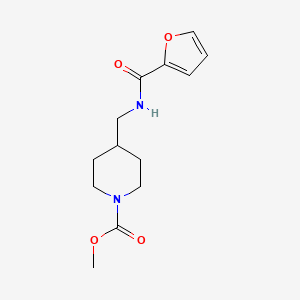

![exo-Benzyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2358482.png)
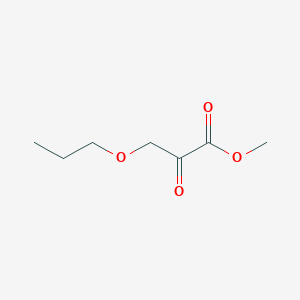
![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)
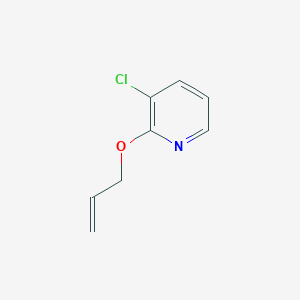

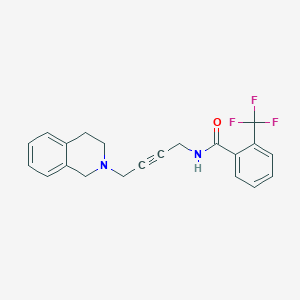
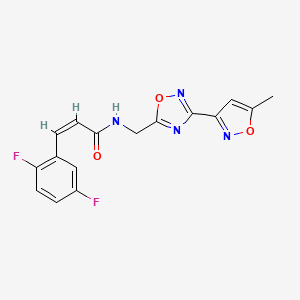
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)

![(4-Methyl-1,3-thiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2358495.png)
![ethyl 4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2358496.png)
